molecular formula C21H21ClF3N3O3S B2841678 N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(trifluoromethyl)benzamide;hydrochloride CAS No. 1216470-83-5

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(trifluoromethyl)benzamide;hydrochloride

Cat. No.: B2841678
CAS No.: 1216470-83-5
M. Wt: 487.92
InChI Key: KFSSTPYGCMXPIN-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(trifluoromethyl)benzamide hydrochloride is a benzamide derivative with a complex heterocyclic structure. Its molecular framework includes:

  • A 3-(trifluoromethyl)benzamide core, contributing lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.
  • A [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety, combining a benzothiazole ring fused with a dioxolane group, which may enhance binding to biological targets (e.g., enzymes or receptors).
  • A hydrochloride salt, improving aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S.ClH/c1-26(2)7-4-8-27(19(28)13-5-3-6-14(9-13)21(22,23)24)20-25-15-10-16-17(30-12-29-16)11-18(15)31-20;/h3,5-6,9-11H,4,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSSTPYGCMXPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Trifluoromethyl) C₂₄H₂₂ClF₃N₄O₃S* ~551.0 High lipophilicity (CF₃), potential metabolic stability, hydrochloride salt.
N-[3-(Dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride 3-(2,5-Dioxopyrrolidin-1-yl) C₂₄H₂₅ClN₄O₅S 517.0 Cyclic amide substituent introduces hydrogen-bonding capacity; moderate solubility.
N-[3-(Dimethylamino)propyl]-N'-ethylcarbodiimide hydrochloride (EDC) Carbodiimide C₈H₁₇ClN₄ 220.7 Cross-linking agent; reacts with carboxylates and amines in biomaterials.

*Calculated based on structural analysis; exact formula may vary.

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances hydrophobicity and resistance to oxidative metabolism compared to the 2,5-dioxopyrrolidin-1-yl group in the analog. This may favor blood-brain barrier penetration or prolonged half-life in vivo.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~551 vs. 517 g/mol) and CF₃ group may reduce aqueous solubility compared to the dioxopyrrolidin analog. However, the hydrochloride salt counteracts this by improving ionization .

Functional Divergence from EDC :

  • Unlike EDC (a carbodiimide cross-linker in biomaterials ), the target compound’s benzothiazole-dioxolane core suggests a role in targeted molecular interactions (e.g., enzyme inhibition) rather than bulk material modification.

Preparation Methods

Formation of N-(2,4,5-Trifluorophenyl)thioamide

Preparation of 3-(Dimethylamino)propylamine Intermediate

The 3-(dimethylamino)propyl side chain is synthesized via a gas-phase alkylation reaction.

Reaction of Chloropropene with Dimethylamine

Chloropropene (50.0 g) is stirred with toluene (150 g) and diatomite catalyst (1.0 g). Dimethylamine gas (38 g) is introduced at 45°C for 10 hours. Excess reagents are removed via reduced-pressure distillation, yielding 3-(dimethylamino)propyl chloride.

Hydrochloride Salt Formation

The chloride intermediate is treated with concentrated hydrochloric acid (HCl) at pH 2–3, followed by reflux in water for 12 hours. Crystallization from toluene affords 3-(dimethylamino)propylamine hydrochloride in 90% yield.

Coupling of Benzothiazole and Benzamide Moieties

The amide bond formation between the benzothiazole core and 3-(trifluoromethyl)benzoyl chloride is achieved via a nucleophilic acyl substitution reaction.

Activation of 3-(Trifluoromethyl)benzoic Acid

3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride. The reaction is monitored by gas chromatography (GC) to ensure complete conversion.

Amidation Reaction

The benzothiazole amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. 3-(Trifluoromethyl)benzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours, yielding the tertiary amide after aqueous workup.

Introduction of the 3-(Dimethylamino)propyl Side Chain

The 3-(dimethylamino)propylamine hydrochloride is coupled to the benzamide intermediate via a nucleophilic substitution reaction.

Alkylation Conditions

The tertiary amide (1.0 equiv) is reacted with 3-(dimethylamino)propyl chloride hydrochloride (1.5 equiv) in acetonitrile at 80°C for 24 hours. Potassium carbonate (K₂CO₃) is added to scavenge HCl, and the product is isolated via filtration and recrystallized from ethanol.

Optimization Data

Parameter Effect on Yield
Solvent Acetonitrile > DMF > THF
Temperature 80°C optimal
Reaction Time 24 hours

Final Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Analytical Validation

  • Melting Point : 218–220°C (decomposition)
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzothiazole), 7.89–7.45 (m, 4H, aromatic), 3.98 (t, 2H, N-CH₂), 2.75 (s, 6H, N(CH₃)₂).
  • HPLC Purity : 99.1%.

Industrial-Scale Purification Strategies

Large-scale production employs repetitive solvent exchange (toluene) and crystallization to eliminate regioisomeric impurities. The final product is recrystallized from a 4:5 ethyl acetate/hexane mixture, achieving >99% purity.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Cyclization of dioxolo-benzothiazole precursors under acidic or thermal conditions .
  • Amidation : Coupling of the benzothiazole intermediate with 3-(trifluoromethyl)benzoyl chloride using a base (e.g., K₂CO₃) in a biphasic solvent system .
  • Salt formation : Treatment with HCl to generate the hydrochloride salt, enhancing solubility . Optimization : Reaction parameters (temperature, pH, solvent polarity) are systematically tested via Design of Experiments (DoE) to maximize yield. Thin-layer chromatography (TLC) and NMR are used to monitor intermediates .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and proton environments (e.g., trifluoromethyl and dimethylamino groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures .
  • Hydrolytic stability : Incubation in buffers (pH 3–9) at 25–40°C, with degradation monitored via HPLC .
  • Light sensitivity : Exposure to UV/visible light in accelerated aging tests .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and use internal controls. For example, conflicting enzyme inhibition data may require IC₅₀ determination under identical ATP concentrations .
  • Solubility differences : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Metabolic interference : Use liver microsome assays to assess stability and rule out false positives .

Q. What computational strategies predict target interactions and guide SAR studies?

  • Molecular docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., kinases) using crystal structures from the PDB .
  • QSAR modeling : Train algorithms on analogs (e.g., benzothiazole derivatives) to correlate substituents (e.g., trifluoromethyl) with activity .
  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict regioselectivity in synthesis steps .

Q. What experimental designs validate the proposed mechanism of action in cellular models?

  • Knockdown/knockout assays : CRISPR/Cas9-mediated gene editing of suspected targets (e.g., PI3K or EGFR) to confirm pathway dependency .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to measure receptor occupancy via flow cytometry .
  • Metabolomics : LC-MS profiling to identify downstream metabolites and affected pathways .

Q. How can structural modifications improve pharmacokinetic properties without compromising activity?

  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce lipophilicity while maintaining benzothiazole binding .
  • Prodrug strategies : Mask the dimethylamino group with enzymatically cleavable moieties (e.g., esters) to enhance oral bioavailability .
  • Salt forms : Compare hydrochloride with mesylate or tosylate salts for improved crystallinity and solubility .

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